molecular formula C12H15NO4 B2512128 ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate CAS No. 296266-69-8

ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

Cat. No.: B2512128
CAS No.: 296266-69-8
M. Wt: 237.255
InChI Key: WSTPCWUDXYGPBZ-JYRVWZFOSA-N
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Description

Ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a fascinating compound in organic chemistry. It belongs to a class of compounds known for their varied biological and industrial applications. This particular compound is noted for its potential in drug design and as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis often begins with readily available precursors like 3-methyl-1,4-benzodioxane.

  • Reactions

    • Hydroxyimino Formation: : Reaction with hydroxylamine derivatives to introduce the hydroxyimino group.

    • Carboxylation: : Further reaction to introduce the carboxylate ester group.

Industrial Production Methods

In industrial settings, the compound can be synthesized using continuous flow chemistry techniques, allowing for more efficient and scalable production. Specific catalytic conditions and high-purity reagents are often employed to ensure optimal yields and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation to form various oxidized derivatives.

  • Reduction: : The hydroxyimino group can be reduced to form amines.

  • Substitution: : The compound can participate in substitution reactions, especially at the hydroxyimino and ester functionalities.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).

  • Substitution Reagents: : Halides, organometallic compounds, acids, and bases.

Major Products

From these reactions, various derivatives can be synthesized, ranging from more complex esters to nitroso and amine derivatives. Each product's formation depends on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Used as an intermediate in synthesizing more complex organic molecules.

  • Reagent: : Serves as a reagent in various synthetic organic reactions.

Biology and Medicine

  • Drug Design: : Potential in designing novel pharmaceuticals due to its unique structure and reactivity.

  • Biological Studies: : Utilized in studies exploring enzyme interactions and metabolic pathways.

Industry

  • Material Science: : Utilized in the development of new materials with specific properties.

  • Agriculture: : Potential use in developing agrochemicals.

Mechanism of Action

The specific mechanism by which ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate exerts its effects depends on the application. For instance, in medicinal chemistry, its interactions with biological targets often involve:

  • Binding to Enzymes: : Acts as an inhibitor or activator.

  • Pathways Involvement: : Modulates specific metabolic pathways to achieve desired biological outcomes.

Comparison with Similar Compounds

Unique Features

  • Hydroxyimino Group: : This group imparts unique reactivity and potential biological activity.

  • Benzofuran Core: : The benzofuran structure is less common, making this compound distinct in many synthetic routes.

Similar Compounds

  • Ethyl (4Z)-4-(aminoimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate: : Similar but with an aminoimino group instead of hydroxyimino.

  • Ethyl 3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate: : Lacks the hydroxyimino group, making it less reactive in certain contexts.

Conclusion

Ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a compound of significant interest due to its unique structural features and wide range of applications in chemistry, biology, medicine, and industry. Its synthetic versatility and potential biological activities make it a valuable subject for ongoing research and development.

Properties

IUPAC Name

ethyl (4Z)-4-hydroxyimino-3-methyl-6,7-dihydro-5H-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-16-12(14)11-7(2)10-8(13-15)5-4-6-9(10)17-11/h15H,3-6H2,1-2H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTPCWUDXYGPBZ-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)CCCC2=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C\2=C(O1)CCC/C2=N/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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